![molecular formula C16H13N5O B2586586 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline CAS No. 1796946-79-6](/img/structure/B2586586.png)
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring
Preparation Methods
The synthesis of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrido[4,3-d]pyrimidine derivatives with quinoxaline derivatives under specific reaction conditions. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to construct the complex ring system. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of this compound can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydro derivatives.
Scientific Research Applications
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets .
For instance, derivatives of this compound have been investigated for their anticancer properties, as they can inhibit the activity of certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
For example, in the context of its anticancer activity, the compound may inhibit the activity of tyrosine kinases, which are enzymes that promote cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidine derivatives and quinoxaline derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity .
For instance, pyrido[4,3-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Quinoxaline derivatives, on the other hand, are often studied for their antimicrobial and antitumor activities . The unique combination of these two moieties in this compound may confer distinct properties that make it a valuable compound for further research and development .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQVMKCZPOICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B2586505.png)
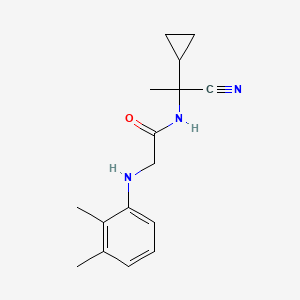
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2586508.png)
![5-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-(4-fluorophenyl)sulfonylamino]methyl]-N-[(Z)-[4-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2586510.png)
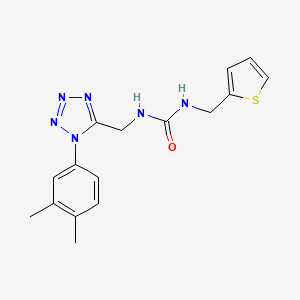
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
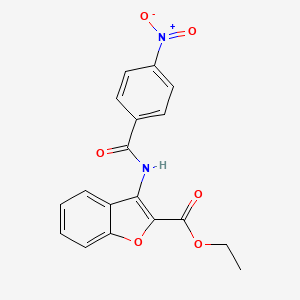
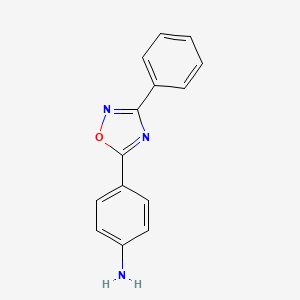
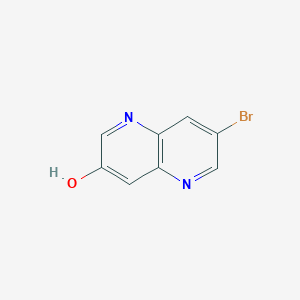
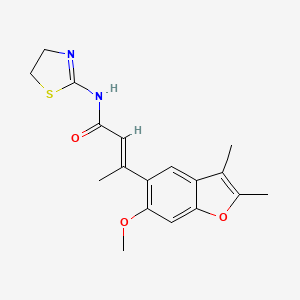
![N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide](/img/structure/B2586522.png)
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-pentylethanediamide](/img/structure/B2586526.png)
